BI-853520 is classified as a small molecule inhibitor targeting focal adhesion kinase. It was developed through extensive medicinal chemistry efforts aimed at optimizing its potency and selectivity against this kinase. The compound is derived from a scaffold known for its ATP-competitive inhibition properties, specifically designed to interfere with the kinase's activity in cancer cells .
The synthesis of BI-853520 involves multiple steps, starting with the formation of a tricyclic core structure. The process includes:
BI-853520 possesses a complex molecular structure characterized by:
The structural analysis reveals that the compound forms strong hydrogen bonds with key residues in the active site of focal adhesion kinase, which is crucial for its inhibitory activity .
BI-853520 undergoes specific chemical reactions that facilitate its interaction with focal adhesion kinase:
The mechanism of action for BI-853520 involves:
BI-853520 exhibits several notable physical and chemical properties:
BI-853520 has significant potential in scientific research and clinical applications:
FAK signaling is a master regulator of EMT, a developmental program reactivated in cancer to drive invasion and metastasis. During EMT, transcription factors (Snail, Twist, ZEB) repress E-cadherin expression while upregulating vimentin, fibronectin, and N-cadherin [2] [9]. This shift enables epithelial cells to acquire mesenchymal traits, including enhanced motility and invasiveness. FAK activation:
In colorectal cancer, EGF-induced EMT requires FAK activation, with BI-853520 treatment reversing mesenchymal markers and suppressing migration [6]. Similarly, ovarian cancer cells treated with BI-853520 show reduced EMT markers and impaired invasiveness [1].
FAK integrates signals from integrins and growth factor receptors (EGFR, VEGFR, PDGFR), amplifying oncogenic signaling:
Table 1: Key FAK-Dependent Signaling Pathways in Cancer
Pathway | Downstream Effectors | Biological Outcome |
---|---|---|
PI3K/AKT/mTOR | AKT, mTOR, S6K | Cell survival, proliferation |
RAS-RAF-MAPK | ERK1/2 | Proliferation, migration |
Rho GTPase | RhoA, Rac1, Cdc42 | Cytoskeletal remodeling, invasion |
JNK/STAT | c-JUN, STAT3 | Inflammation, immune evasion |
This crosstalk enables tumor cells to overcome microenvironmental stresses and therapeutic challenges [3] [9]. BI-853520 disrupts these interactions by blocking FAK’s kinase activity, thereby "uncoupling" integrin-growth factor synergy.
FAK is overexpressed across diverse carcinomas, with meta-analyses confirming its prognostic significance:
Notably, FAK is undetectable in normal lung alveoli but overexpressed in >50% of stage I NSCLC tumors, suggesting its early role in tumorigenesis [4]. Despite this, FAK expression did not independently predict survival in stage I NSCLC, highlighting context-dependent prognostic utility [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9